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carbaldehyde

Cat. No.: B1437683 Get Quote

In the fields of medicinal chemistry and materials science, pyrimidine derivatives represent a

"privileged scaffold," a core structural motif renowned for its presence in a vast array of

pharmacologically active agents and functional materials.[1] The introduction of specific

substituents, such as the methyl and carbaldehyde groups in 4-Methylpyrimidine-2-
carbaldehyde, can profoundly influence the molecule's steric and electronic properties,

thereby dictating its biological targets and chemical reactivity.[1]

Consequently, the unambiguous determination of its molecular structure is not merely an

academic exercise; it is a critical prerequisite for understanding its function, ensuring purity, and

enabling rational drug design or materials development. An erroneous structural assignment

can lead to the misinterpretation of biological data and wasted resources.

This guide provides a comprehensive, field-proven strategy for the complete structure

elucidation of 4-Methylpyrimidine-2-carbaldehyde. We will move beyond a simple listing of

techniques to explain the causality behind the experimental choices, demonstrating how a

multi-faceted spectroscopic approach provides a self-validating system for structural

confirmation. The narrative will integrate data from mass spectrometry, infrared and UV-Vis

spectroscopy, and a suite of advanced nuclear magnetic resonance experiments to build the

molecular structure piece by piece.
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The Elucidation Workflow: An Integrated
Spectroscopic Approach
The modern approach to structure elucidation is a synergistic one, where each analytical

technique provides a unique and complementary piece of the puzzle. Our workflow begins with

determining the molecular formula and proceeds through the identification of functional groups

and the mapping of the complete atomic connectivity.
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Caption: Overall workflow for the structure elucidation of 4-Methylpyrimidine-2-carbaldehyde.

Part 1: Foundational Analysis - Molecular Formula
and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before attempting to assemble a structure, we must know the

constituent parts. HRMS is the definitive technique for determining the elemental composition

of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision

(typically <5 ppm), we can distinguish between ions of the same nominal mass but different

elemental formulas.

Protocol: HRMS via Electrospray Ionization (ESI)

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrument Setup: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known

standard immediately prior to the run to ensure mass accuracy.

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion

mode, as the pyrimidine nitrogen atoms are readily protonated, to observe the [M+H]⁺ ion.

Data Analysis: Use the instrument software to calculate the elemental composition for the

observed accurate mass of the [M+H]⁺ ion, constraining the search to C, H, N, and O atoms.

Expected Results: For 4-Methylpyrimidine-2-carbaldehyde (C₆H₆N₂O), the exact mass is

122.0480. The HRMS experiment should yield an [M+H]⁺ ion with an m/z value extremely close

to 123.0553. This finding allows for the calculation of the Degree of Unsaturation (DBE).

DBE = C - H/2 - X/2 + N/2 + 1

DBE = 6 - 6/2 + 2/2 + 1 = 5
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A DBE of 5 is consistent with an aromatic ring (4 DBEs: 3 double bonds + 1 ring) and one

additional double bond (the carbonyl group, C=O).

Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and powerful method for identifying the

functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2]

For this specific molecule, the most critical absorptions will be the aldehyde C=O and C-H

stretches, alongside the characteristic vibrations of the substituted pyrimidine ring.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and

perform a background scan to capture the spectrum of the ambient environment.

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added to improve the signal-to-noise ratio.

Data Processing: The acquired spectrum is automatically ratioed against the background

scan to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected FTIR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity
Vibrational
Assignment

Rationale

~2850 & ~2750 Medium Aldehyde C-H Stretch

The presence of two

bands, one of which is

at an unusually low

frequency, is

characteristic of an

aldehyde C-H bond

(Fermi resonance).

~1705-1685 Strong
Carbonyl (C=O)

Stretch

Conjugation with the

aromatic pyrimidine

ring lowers the

frequency from a

typical aliphatic

aldehyde (~1730

cm⁻¹).

~1600-1450 Medium-Strong
Aromatic C=C and

C=N Stretches

These absorptions are

characteristic of the

pyrimidine ring

vibrations.[4]

~3050-3000 Weak-Medium Aromatic C-H Stretch

Corresponds to the C-

H bonds on the

pyrimidine ring.

~2950-2850 Weak-Medium Aliphatic C-H Stretch
Corresponds to the

methyl (CH₃) group.

The combined HRMS and FTIR data strongly support a molecular formula of C₆H₆N₂O

containing a conjugated aldehyde and a substituted aromatic ring.

Part 2: The Core Analysis - Nuclear Magnetic
Resonance (NMR) Spectroscopy
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NMR spectroscopy provides the atomic-level map of the molecule. By analyzing the chemical

shifts, signal multiplicities, and correlations between nuclei, we can definitively establish the

connectivity of the atoms.[5][6]

Protocol: General NMR Sample Preparation and Acquisition

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid

overlapping signals.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

include a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative

accuracy of integrals.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is

typically required due to the low natural abundance of the ¹³C isotope.

2D NMR Acquisition: Using the same sample, acquire a suite of 2D spectra, including COSY,

HSQC, and HMBC experiments. These experiments are crucial for establishing correlations.

[7]

¹H and ¹³C NMR: Assigning the Pieces
Trustworthiness: The predicted chemical shifts are based on established principles of

substituent effects in heterocyclic systems. The electron-withdrawing nature of the nitrogen

atoms and the aldehyde group significantly deshields adjacent protons and carbons, causing

them to resonate at higher chemical shifts (further downfield).

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
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Atom Label ¹H Shift (ppm) Multiplicity ¹³C Shift (ppm) Rationale

-CHO ~9.9 - 10.1 Singlet (s) ~190 - 193

Highly

deshielded

aldehyde proton

and carbon. No

adjacent protons

for coupling.

H-5 ~7.3 - 7.5 Doublet (d) ~120 - 125

Aromatic proton

adjacent to the

methyl group.

Coupled to H-6.

H-6 ~8.8 - 9.0 Doublet (d) ~157 - 160

Aromatic proton

between two

electron-

withdrawing

nitrogen atoms,

highly

deshielded.

Coupled to H-5.

-CH₃ ~2.6 - 2.8 Singlet (s) ~22 - 25

Aliphatic methyl

protons. No

adjacent protons

for coupling.

C-2 - - ~152 - 155

Carbon bearing

the aldehyde

group,

deshielded by N

and O.

C-4 - - ~165 - 168

Carbon bearing

the methyl group,

deshielded by N.

Note: The exact chemical shifts can vary based on solvent and concentration.
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2D NMR: Assembling the Puzzle with HMBC
Expertise & Experience: While ¹H and ¹³C NMR provide the fragments, 2D correlation

experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum are essential

to prove their connectivity. HMBC reveals correlations between protons and carbons that are

separated by 2 or 3 bonds, acting as a molecular "GPS" to place the substituents correctly.

Authoritative Grounding: The HMBC experiment is the cornerstone of modern structure

elucidation, allowing for the unambiguous assembly of molecular fragments by mapping long-

range H-C connectivities.[8]

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Trustworthiness through Self-Validation:

Aldehyde Placement: The aldehyde proton (~10.0 ppm) must show a correlation to the

carbon it's attached to (C-2, ~153 ppm) and the adjacent ring carbon (C-6, ~158 ppm). This

definitively places the aldehyde at the C-2 position.

Methyl Placement: The methyl protons (~2.7 ppm) must show correlations to the carbon they

are attached to (C-4, ~166 ppm) and the adjacent ring carbon (C-5, ~122 ppm). This

confirms the methyl group is at the C-4 position.

Ring Proton Confirmation: The ring proton H-6 (~8.9 ppm) will show correlations to C-2 and

C-4, confirming its position between the two substituted carbons. The other ring proton, H-5

(~7.4 ppm), will show correlations to C-4 and C-6, validating the overall substitution pattern.

The combination of COSY (which would show a correlation between H-5 and H-6), HSQC

(linking H-5 to C-5 and H-6 to C-6), and these key HMBC correlations provides an undeniable,

interlocking proof of the structure.

Part 3: Corroborative Evidence and Final
Confirmation
UV-Vis Spectroscopy
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Expertise & Experience: UV-Vis spectroscopy provides information about the electronic

transitions within the molecule. While not a primary tool for structure determination, it can serve

as a useful fingerprint and confirm the presence of a conjugated system. Pyrimidine derivatives

typically exhibit strong π → π* transitions.[9][10]

Protocol: UV-Vis Spectrum Acquisition

Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol) and record a

baseline spectrum.

Sample Preparation: Prepare a very dilute solution of the compound in the same solvent to

ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

Acquisition: Record the spectrum from approximately 200 to 400 nm.

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Expected Results: For 4-Methylpyrimidine-2-carbaldehyde, one would expect to observe

strong π → π* transitions characteristic of the substituted pyrimidine ring, likely in the range of

250-280 nm. A weaker n → π* transition from the carbonyl group may be observed at longer

wavelengths (>300 nm).[11]

Conclusion: A Synthesized and Self-Validated
Structural Assignment
The structure of 4-Methylpyrimidine-2-carbaldehyde is confirmed through the logical

synthesis of complementary data from multiple, independent analytical techniques.

HRMS established the elemental formula as C₆H₆N₂O and a degree of unsaturation of 5.

FTIR confirmed the presence of key functional groups: a conjugated aldehyde and an

aromatic ring system.

¹H and ¹³C NMR provided the inventory of all unique proton and carbon environments,

consistent with the proposed structure.
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2D NMR (COSY, HSQC, and HMBC) served as the definitive architectural tool, piecing

together the molecular fragments and unambiguously establishing the 2,4-substitution

pattern on the pyrimidine ring.

UV-Vis spectroscopy provided corroborating evidence of the conjugated electronic system.

Each piece of data validates the others, creating a robust and trustworthy conclusion. This

integrated approach ensures the highest level of scientific integrity and provides the solid,

reliable structural foundation required for any further research or development involving this

compound.

Caption: Final confirmed structure with key validating spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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